Pemetrexed L-Glutamyl-L-glutamic Acid is a compound primarily known for its application in cancer therapy, particularly in treating mesothelioma and non-small cell lung cancer. This compound is a derivative of pemetrexed, which itself is an antifolate chemotherapy agent that inhibits various enzymes involved in nucleotide synthesis. Pemetrexed L-Glutamyl-L-glutamic Acid has been synthesized to enhance the pharmacological properties of pemetrexed by improving its solubility and efficacy.
Pemetrexed L-Glutamyl-L-glutamic Acid is classified as an antineoplastic agent, specifically an antifolate. It is derived from the combination of pemetrexed with L-glutamic acid. The compound's chemical structure allows it to interact with folate-dependent enzymes, making it effective in disrupting cancer cell proliferation. The synthesis of this compound involves multiple steps that require careful control of reaction conditions to ensure high purity and yield.
The synthesis of Pemetrexed L-Glutamyl-L-glutamic Acid typically involves several key steps:
The industrial production of this compound often utilizes high-purity reagents and advanced purification techniques such as crystallization or chromatography to achieve the desired quality standards .
Pemetrexed L-Glutamyl-L-glutamic Acid has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The empirical formula is with a molecular weight of approximately 570.55 g/mol.
The structural representation includes:
This structure allows for effective binding to target enzymes such as thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase .
Pemetrexed L-Glutamyl-L-glutamic Acid can undergo several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions must be carefully controlled to achieve desired outcomes without compromising the integrity of the compound .
The mechanism of action of Pemetrexed L-Glutamyl-L-glutamic Acid primarily involves inhibition of folate-dependent metabolic processes essential for DNA synthesis. It targets several key enzymes:
The polyglutamation process enhances its binding affinity for these enzymes, significantly increasing its inhibitory potency .
Pemetrexed L-Glutamyl-L-glutamic Acid exhibits several notable physical and chemical properties:
The pH range for optimal stability is between 6.6 and 7.8 when reconstituted for intravenous administration .
Pemetrexed L-Glutamyl-L-glutamic Acid is primarily used in oncology as a chemotherapeutic agent. Its applications include:
The ongoing research into this compound focuses on optimizing dosing regimens and exploring its effectiveness in combination therapies .
The synthesis of pemetrexed L-glutamyl-L-glutamic acid (Pem-γ-L-Glu-L-Glu) employs strategic multi-step routes to achieve precise γ-linked dipeptide conjugation. This molecule serves as a critical intermediate in the synthesis of the anticancer drug pemetrexed, requiring controlled peptide bonding between the pemetrexed core and the glutamyl-glutamic acid moiety. The synthesis typically follows a four-stage approach: (1) activation of the pemetrexed carboxyl group, (2) protection of the terminal glutamic acid functionalities, (3) γ-selective conjugation of the first glutamic acid residue, and (4) sequential attachment of the second glutamic acid unit with orthogonal deprotection [4] [5].
A significant challenge involves ensuring γ-regioselectivity over the naturally favored α-linkage. This is addressed through temporary protecting group strategies that shield the α-carboxyl function while leaving the γ-carboxyl available for nucleophilic attack. Research demonstrates that tert-butyloxycarbonyl (Boc) protection of the α-amine combined with benzyl ester protection of the γ-carboxyl enables selective peptide bond formation at the γ-position. Subsequent hydrogenolytic deprotection yields the desired γ-linked dipeptide without racemization [5]. The molecular architecture features a central benzamide linker connecting the 4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl group to the L-α-glutamyl-L-glutamic acid chain, with the terminal carboxyl groups contributing to the compound's hydrophilic character and polyanionic nature at physiological pH [4].
Table 1: Comparative Synthetic Routes for Pem-γ-Glu-Glu Conjugation
Synthetic Approach | Key Steps | Protection Scheme | γ-Selectivity Control |
---|---|---|---|
Stepwise Solution-Phase | Sequential glutamate addition | Boc/benzyl protection | Moderate (85-90%) |
Solid-Phase Peptide | C-terminal immobilization | Fmoc/tBu protection | High (>95%) |
Fragment Condensation | Preformed dipeptide coupling | Global protection | Variable (70-95%) |
Improved Clinical Route | Optimized coupling-deprotection | Minimal protection | High (99%) [5] |
Stereochemical integrity during dipeptide conjugation is paramount for biological activity. The pemetrexed core requires precise (6S) stereochemistry, while the dipeptide moiety necessitates all-L configuration for optimal interaction with folate receptors and intracellular enzymes. During synthesis, the risk of epimerization exists at glutamate α-carbons during carboxyl activation and amide bond formation [5].
Advanced synthetic protocols mitigate epimerization through several strategies: (1) employing coupling reagents with low racemization tendencies such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in place of carbodiimides, (2) maintaining reaction temperatures below 0°C during coupling steps, and (3) incorporating catalytic additives like HOAt (1-hydroxy-7-azabenzotriazole) that suppress oxazolone formation – the primary pathway for racemization. Analytical characterization of the final compound confirms exceptional stereochemical fidelity, with reported enantiomeric excess (ee) values exceeding 99.6% for the pemetrexed chiral center and 99.8% diastereomeric purity for the L,L-dipeptide configuration [5].
Notably, structural analogs featuring D-glutamic acid in the second position (L-γ-Glu-D-Glu) demonstrate markedly different biological behavior. The D-configuration at the terminal glutamate confers resistance to peptidase degradation while maintaining target enzyme affinity, exemplifying how stereochemical variations can be strategically employed to modulate pharmacokinetic properties in pemetrexed analogs [5].
Table 2: Impact of Glutamate Stereochemistry on Compound Properties
Stereochemistry | Folate Receptor Affinity (Kd, nM) | Plasma Stability (t½) | FPGS Polyglutamylation | Biological Significance |
---|---|---|---|---|
L-γ-L-Glu-L-Glu | 0.8-1.2 | Moderate (hours) | Efficient | Standard intracellular retention |
L-γ-L-Glu-D-Glu | 0.9-1.3 | Extended (days) | Resistant | Prolonged exposure potential [5] |
L-γ-D-Glu-L-Glu | 25-50 | Extended | Inefficient | Reduced cellular uptake |
D-γ-L-Glu-L-Glu | >1000 | Moderate | None | Loss of target affinity |
Transitioning from laboratory-scale synthesis to pharmaceutical manufacturing necessitates innovative catalytic systems and yield optimization strategies. Early synthetic routes suffered from low overall yields (5-8%) due to multiple protection/deprotection sequences and inefficient catalytic steps. A breakthrough came with developing a cobalt-free catalytic system for the key cyclization step that generates the pyrrolo[2,3-d]pyrimidine core, eliminating metal contamination concerns while improving reaction efficiency [5].
The most efficient large-scale route achieves an impressive 13.3% overall yield from the tricyclic acid precursor through four optimized stages: (1) reductive amination using catalytic transfer hydrogenation (5% Pd/C, ammonium formate), (2) peptide coupling with in situ activation (T3P® propylphosphonic anhydride, <5°C), (3) tandem deprotection using trifluoroacetic acid/dichloromethane (1:1), and (4) final purification by crystallization under pH-controlled conditions [5]. Tangential flow filtration (TFF) has emerged as a critical purification technology, enabling efficient separation of the nanoformulated product from excess polyelectrolytes without requiring ultracentrifugation. This technology facilitates production of particles with consistent size distribution (42.77 ± 2.29 nm) and surface charge (-21.27 ± 0.49 mV) – parameters crucial for biological performance [2].
Encapsulation efficiency optimization reveals differential affinity between pemetrexed and folic acid during nanoparticle formulation. When co-formulated onto poly-L-lysine-coated polystyrene nanoparticles, pemetrexed demonstrates significantly higher encapsulation efficiency (51.3%) compared to folic acid (16.3%), attributed to its stronger electrostatic interactions with the polycationic surface [2].
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: